molecular formula C11H9Br B181319 2-Bromo-7-methylnaphthalene CAS No. 187746-76-5

2-Bromo-7-methylnaphthalene

Cat. No. B181319
Key on ui cas rn: 187746-76-5
M. Wt: 221.09 g/mol
InChI Key: QPVFMEFJFFQONP-UHFFFAOYSA-N
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Patent
US07579417B2

Procedure details

Suspension of 2,7-dibromonaphthalene (61.4 g, 0.21 mole) in ether (400 ml) was cooled to −30° C., and n-BuLi (1.6M in hexane, 135 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 2.5 h, cooled to −30° C., and CH3I (13.5 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 16 h, treated by water (100 ml). Organic layer was separated, water layer was extracted by ether (6×100 ml). Combined organic fraction was evaporated, giving practically pure solid product. The yield 38.1 g (82%).
Quantity
61.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([Br:12])=[CH:7][CH:8]=2)[CH:3]=1.[Li][CH2:14]CCC.CI.O>CCOCC>[Br:12][C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2]([CH3:14])=[CH:11][CH:10]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
61.4 g
Type
reactant
Smiles
BrC1=CC2=CC(=CC=C2C=C1)Br
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
135 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
13.5 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred for additional 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −30° C.
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for additional 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
water layer was extracted by ether (6×100 ml)
CUSTOM
Type
CUSTOM
Details
Combined organic fraction was evaporated
CUSTOM
Type
CUSTOM
Details
giving practically pure solid product

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
BrC1=CC2=CC(=CC=C2C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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